2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a thiazole ring, a chromeno-pyrrole system, and a phenyl group with a prop-2-en-1-yloxy substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .
The chromeno-pyrrole system can be synthesized via a cyclization reaction involving appropriate precursors such as 2-hydroxyacetophenone and aniline derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) for electrophilic substitution; amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Medicine: Studied for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. The chromeno-pyrrole system may interact with DNA or RNA, leading to changes in gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride: A simpler thiazole derivative with similar biological activities.
Thiazole derivatives: Compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Chromeno-pyrrole derivatives: Compounds with potential anticancer and anti-inflammatory activities.
Uniqueness
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its complex structure, which combines multiple pharmacophores in a single molecule. This allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C26H22N2O4S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H22N2O4S/c1-5-11-31-18-8-6-7-17(13-18)22-21-23(29)19-12-14(2)9-10-20(19)32-24(21)25(30)28(22)26-27-15(3)16(4)33-26/h5-10,12-13,22H,1,11H2,2-4H3 |
InChI Key |
IUNQIMHOTDQJPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC(=CC=C5)OCC=C |
Origin of Product |
United States |
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